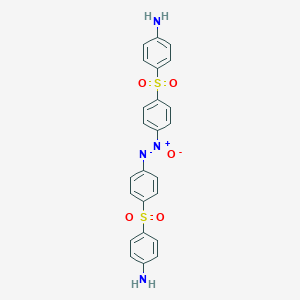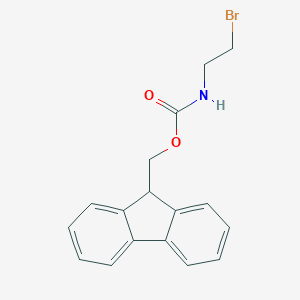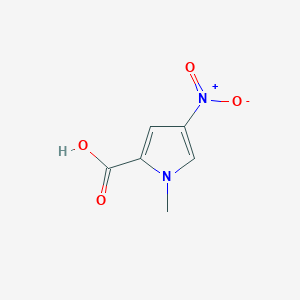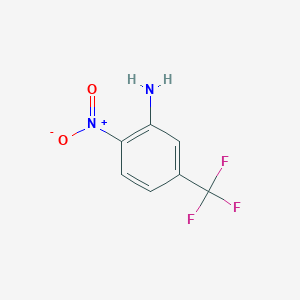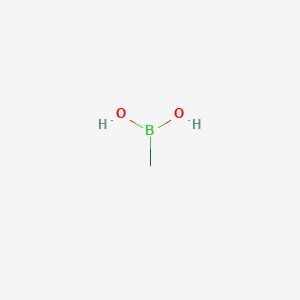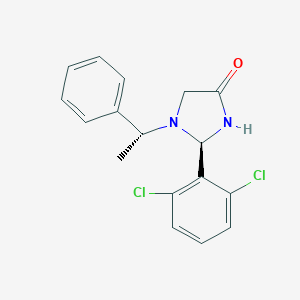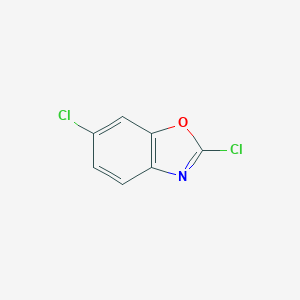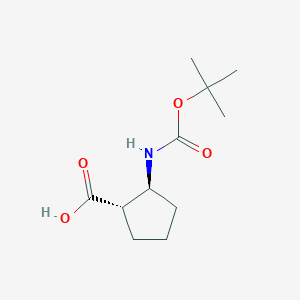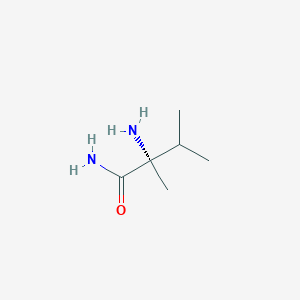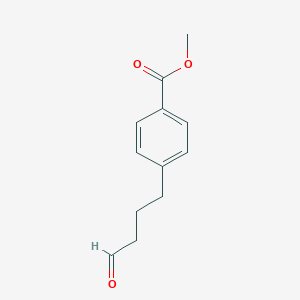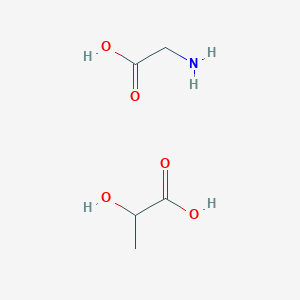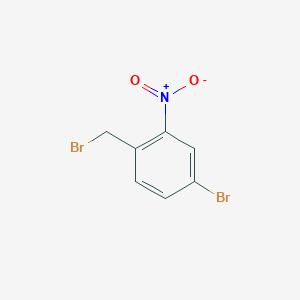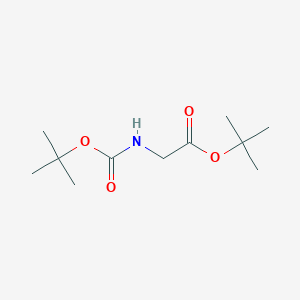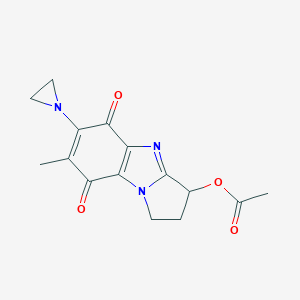
6-N-Aziridinyl-3-hydrox-7-methyl-2,3-dihydro-1H-pyrrolo(1,2-a)benzimidazole-5,8-dione 3-acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-N-Aziridinyl-3-hydrox-7-methyl-2,3-dihydro-1H-pyrrolo(1,2-a)benzimidazole-5,8-dione 3-acetate, also known as CB 1954, is a prodrug that has been used in cancer research for several decades. It is a synthetic compound that was first synthesized in 1957 by researchers at the University of Birmingham, UK. CB 1954 is a potent cytotoxic agent that has been shown to have selective toxicity towards tumor cells, making it a promising candidate for cancer treatment.
Mecanismo De Acción
The mechanism of action of 6-N-Aziridinyl-3-hydrox-7-methyl-2,3-dihydro-1H-pyrrolo(1,2-a)benzimidazole-5,8-dione 3-acetate 1954 involves the conversion of the prodrug into a cytotoxic agent in the presence of nitroreductase. The reactive species generated by this conversion process then causes DNA damage, which ultimately leads to cell death. The selectivity of 6-N-Aziridinyl-3-hydrox-7-methyl-2,3-dihydro-1H-pyrrolo(1,2-a)benzimidazole-5,8-dione 3-acetate 1954 towards tumor cells is due to the overexpression of nitroreductase in these cells, which allows for the targeted delivery of the cytotoxic agent.
Efectos Bioquímicos Y Fisiológicos
6-N-Aziridinyl-3-hydrox-7-methyl-2,3-dihydro-1H-pyrrolo(1,2-a)benzimidazole-5,8-dione 3-acetate 1954 has been shown to have a number of biochemical and physiological effects. It has been shown to induce DNA damage, leading to cell death in tumor cells. It has also been shown to induce apoptosis, a form of programmed cell death that is important in the regulation of cell growth and development. 6-N-Aziridinyl-3-hydrox-7-methyl-2,3-dihydro-1H-pyrrolo(1,2-a)benzimidazole-5,8-dione 3-acetate 1954 has been shown to have minimal toxicity towards normal cells, making it a promising candidate for cancer treatment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 6-N-Aziridinyl-3-hydrox-7-methyl-2,3-dihydro-1H-pyrrolo(1,2-a)benzimidazole-5,8-dione 3-acetate 1954 is its selectivity towards tumor cells, which allows for targeted delivery of the cytotoxic agent. This can help to minimize the side effects associated with traditional chemotherapy. Another advantage of 6-N-Aziridinyl-3-hydrox-7-methyl-2,3-dihydro-1H-pyrrolo(1,2-a)benzimidazole-5,8-dione 3-acetate 1954 is its potency, which allows for lower doses to be used compared to traditional chemotherapy agents. However, one limitation of 6-N-Aziridinyl-3-hydrox-7-methyl-2,3-dihydro-1H-pyrrolo(1,2-a)benzimidazole-5,8-dione 3-acetate 1954 is its dependence on the presence of nitroreductase for activation. This limits its effectiveness in tumor types that do not overexpress this enzyme.
Direcciones Futuras
There are several future directions for research on 6-N-Aziridinyl-3-hydrox-7-methyl-2,3-dihydro-1H-pyrrolo(1,2-a)benzimidazole-5,8-dione 3-acetate 1954. One area of research is the development of new prodrugs that can be activated by different enzymes, which would allow for the treatment of a wider range of tumor types. Another area of research is the development of new delivery methods for 6-N-Aziridinyl-3-hydrox-7-methyl-2,3-dihydro-1H-pyrrolo(1,2-a)benzimidazole-5,8-dione 3-acetate 1954, such as nanoparticles or liposomes, which could improve its efficacy and reduce its toxicity. Finally, research could focus on the combination of 6-N-Aziridinyl-3-hydrox-7-methyl-2,3-dihydro-1H-pyrrolo(1,2-a)benzimidazole-5,8-dione 3-acetate 1954 with other cancer treatments, such as radiation therapy or immunotherapy, to enhance its effectiveness.
Métodos De Síntesis
6-N-Aziridinyl-3-hydrox-7-methyl-2,3-dihydro-1H-pyrrolo(1,2-a)benzimidazole-5,8-dione 3-acetate 1954 is synthesized by reacting 6-nitrobenzimidazole with 3-methylaziridine in the presence of a reducing agent. The resulting product is then acetylated to form 6-N-Aziridinyl-3-hydrox-7-methyl-2,3-dihydro-1H-pyrrolo(1,2-a)benzimidazole-5,8-dione 3-acetate 1954. The synthesis of 6-N-Aziridinyl-3-hydrox-7-methyl-2,3-dihydro-1H-pyrrolo(1,2-a)benzimidazole-5,8-dione 3-acetate 1954 is a complex process that requires several steps and careful attention to detail to ensure the purity and potency of the final product.
Aplicaciones Científicas De Investigación
6-N-Aziridinyl-3-hydrox-7-methyl-2,3-dihydro-1H-pyrrolo(1,2-a)benzimidazole-5,8-dione 3-acetate 1954 has been extensively studied for its potential as a cancer treatment. It works by being converted into a highly reactive species in the presence of the enzyme nitroreductase, which is overexpressed in many tumor cells. This reactive species then causes DNA damage and ultimately leads to cell death. 6-N-Aziridinyl-3-hydrox-7-methyl-2,3-dihydro-1H-pyrrolo(1,2-a)benzimidazole-5,8-dione 3-acetate 1954 has been shown to be effective against a wide range of tumor types, including breast cancer, prostate cancer, and leukemia.
Propiedades
Número CAS |
123567-24-8 |
|---|---|
Nombre del producto |
6-N-Aziridinyl-3-hydrox-7-methyl-2,3-dihydro-1H-pyrrolo(1,2-a)benzimidazole-5,8-dione 3-acetate |
Fórmula molecular |
C15H15N3O4 |
Peso molecular |
301.3 g/mol |
Nombre IUPAC |
[6-(aziridin-1-yl)-7-methyl-5,8-dioxo-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazol-3-yl] acetate |
InChI |
InChI=1S/C15H15N3O4/c1-7-11(17-5-6-17)14(21)10-12(13(7)20)18-4-3-9(15(18)16-10)22-8(2)19/h9H,3-6H2,1-2H3 |
Clave InChI |
FFUXDQVPXSUWDA-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)C2=C(C1=O)N3CCC(C3=N2)OC(=O)C)N4CC4 |
SMILES canónico |
CC1=C(C(=O)C2=C(C1=O)N3CCC(C3=N2)OC(=O)C)N4CC4 |
Sinónimos |
6-N-aziridinyl-3-hydrox-7-methyl-2,3-dihydro-1H-pyrrolo(1,2-a)benzimidazole-5,8-dione 3-acetate PBI-A |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



acetic acid](/img/structure/B51367.png)
